molecular formula C11H15NOS B14837742 2-Cyclopropoxy-N-methyl-4-(methylthio)aniline

2-Cyclopropoxy-N-methyl-4-(methylthio)aniline

Katalognummer: B14837742
Molekulargewicht: 209.31 g/mol
InChI-Schlüssel: CZAANNWPHLNHQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to an aniline core. It is used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline typically involves the following steps:

    Formation of the Aniline Core: The aniline core can be synthesized through the reduction of nitrobenzene derivatives using reducing agents such as iron powder and hydrochloric acid.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using methylthiol or related reagents.

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the aniline core to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclopropyl halides, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for biological assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopropoxy-4-(methylsulfanyl)aniline: Similar structure but lacks the N-methyl group.

    2-Cyclopropoxy-N-methyl-4-(methylthio)aniline: Similar structure with a different sulfur-containing group.

Uniqueness

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H15NOS

Molekulargewicht

209.31 g/mol

IUPAC-Name

2-cyclopropyloxy-N-methyl-4-methylsulfanylaniline

InChI

InChI=1S/C11H15NOS/c1-12-10-6-5-9(14-2)7-11(10)13-8-3-4-8/h5-8,12H,3-4H2,1-2H3

InChI-Schlüssel

CZAANNWPHLNHQS-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)SC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.